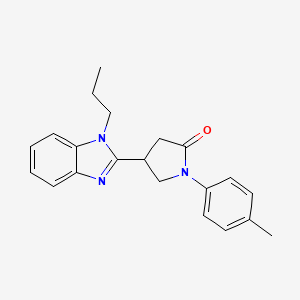

1-(4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

1-(4-Methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-methylphenyl group at position 1 and a 1-propyl-1H-1,3-benzodiazol-2-yl moiety at position 2. The 4-methylphenyl substituent enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name |

1-(4-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-3-12-23-19-7-5-4-6-18(19)22-21(23)16-13-20(25)24(14-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJTRLQWJYPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzodiazole Moiety: This step may involve the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization.

Attachment of the Methylphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-(4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, studies have shown that modifications in the benzodiazole structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that derivatives of this compound inhibited cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Research suggests that it may inhibit neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study highlighted its ability to reduce oxidative stress markers and improve cognitive function in animal models .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacteria. In vitro assays indicated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against multiple cell lines. The most potent derivative showed an IC50 value of 12 µM against MDA-MB231 breast cancer cells, indicating significant potential for further development into an anticancer agent .

Case Study 2: Neuroprotection

A study focusing on the neuroprotective effects of the compound utilized a mouse model of Alzheimer’s disease. Mice treated with the compound showed improved memory retention in behavioral tests compared to control groups, along with reduced levels of amyloid-beta plaques in brain tissue samples .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrrolidinone- and benzodiazol-containing derivatives. Below is a detailed analysis of its key analogues, focusing on substituent variations and their implications:

Structural Analogues and Substituent Effects

1-(3-Chloro-2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (ChemDiv ID: 8019-3001)

- Substituents : The phenyl group at position 1 is substituted with chlorine at position 3 and methyl at position 2.

- Molecular Formula : C21H22ClN3O.

- Key Differences :

- The chloro substituent increases molecular weight (vs.

- The 2-methyl-3-chlorophenyl group may sterically hinder interactions compared to the 4-methylphenyl group in the target compound .

1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

- Substituents : A 4-butylphenyl group replaces the 4-methylphenyl, and the benzodiazol nitrogen is substituted with a 2-oxo-2-(piperidin-1-yl)ethyl chain.

- Molecular Formula : C29H35N5O2.

- Key Differences :

- The piperidinyl-oxoethyl side chain introduces a tertiary amine, which may enhance solubility under acidic conditions and enable additional hydrogen bonding .

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

- Substituents : A diazenyl-pyrrolidinyl group and methoxyphenyl substituent differentiate this compound.

- Key Differences :

- The methoxy group enhances electron-donating effects, contrasting with the methyl group’s moderate lipophilicity in the target compound .

Comparative Data Table

Implications of Structural Variations

- Steric Considerations : The 4-butylphenyl derivative’s longer alkyl chain could impede binding in sterically constrained active sites, whereas the target compound’s methyl group offers minimal steric hindrance.

- Solubility : The piperidinyl group in the 4-butylphenyl derivative may improve solubility in polar solvents, whereas the target compound’s propyl chain prioritizes lipophilicity.

Methodological Considerations

Structural determinations of such compounds often employ X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule analysis .

Biological Activity

The compound 1-(4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one , also known as C630-0440, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure and Composition

- Molecular Formula : C21H22ClN3O

- Molecular Weight : 367.88 g/mol

- IUPAC Name : 1-(3-chloro-4-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

- CAS Number : 847397-35-7

Physical Properties

| Property | Value |

|---|---|

| Partition Coefficient (logP) | 5.247 |

| Water Solubility (LogSw) | -5.68 |

| Polar Surface Area | 26.895 Ų |

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

The compound's mechanism of action primarily involves interaction with specific biological targets, including enzymes and receptors that are critical in various physiological pathways. Preliminary studies indicate potential inhibitory effects on certain enzymes associated with pathogenic processes.

Efficacy in Biological Systems

Research has demonstrated that C630-0440 exhibits significant biological activity across various assays:

- Antiviral Activity : The compound has shown promising results in inhibiting viral replication in vitro, particularly against viruses that utilize ADP-ribosylation as a mechanism of host cell manipulation .

- Cytotoxicity : In cell viability assays, C630-0440 displayed cytotoxic effects against several cancer cell lines, suggesting potential applications in oncology .

- Neuroprotective Effects : Studies have indicated that the compound may offer neuroprotection by modulating pathways involved in oxidative stress and inflammation .

Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of C630-0440, researchers evaluated its ability to protect human lung cells from toxin-induced damage. The compound demonstrated an effective EC50 value ranging from 2.9 to 16.7 μM against high doses of toxins produced by pathogenic bacteria .

Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines revealed that C630-0440 inhibited cell proliferation significantly. The IC50 values varied depending on the cell type but were generally within the low micromolar range, indicating a potent effect on tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.